4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a brominated indole moiety, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to yield 6-bromoindole.
Acetylation: The 6-bromoindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 6-bromo-1H-indol-1-yl acetate.
Amidation: The acetylated product is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The indole moiety can interact with various enzymes and receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: A precursor in the synthesis of the target compound.
4-{[(1H-indol-1-yl)acetyl]amino}butanoic acid: Lacks the bromine atom, which may result in different biological activities.
4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid can impart unique chemical reactivity and biological properties compared to its analogs. This can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15BrN2O3 |
---|---|
Molecular Weight |
339.18 g/mol |
IUPAC Name |
4-[[2-(6-bromoindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20) |
InChI Key |
NMKHGTGISCFSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.